molecular formula C14H14N2 B3021018 N,N'-Diphenylacetamidine CAS No. 1452517-10-0

N,N'-Diphenylacetamidine

Cat. No.: B3021018
CAS No.: 1452517-10-0
M. Wt: 210.27 g/mol
InChI Key: CLWIJUQLAFJNOF-UHFFFAOYSA-N
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Description

N,N’-Diphenylacetamidine is an organic compound with the molecular formula C14H14N2. It is a member of the amidine family, characterized by the presence of a carbon-nitrogen double bond (C=N) flanked by two nitrogen atoms. This compound is known for its unique chemical structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diphenylacetamidine can be synthesized through several methods. One common method involves the reaction of benzanilide with phosphorus pentachloride, followed by the addition of pyridine and aniline. The reaction mixture is then heated, and the product is isolated and purified through recrystallization .

Another method involves the reaction of N,N’-diphenylbenzamidine with n-butyllithium in the presence of Lewis-base donors such as hexamethylphosphoramide (hmpa), tetramethylethylenediamine (tmen), or pentamethyldiethylenetriamine (pmdien). This reaction yields various amidinolithium complexes .

Industrial Production Methods

Industrial production methods for N,N’-Diphenylacetamidine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenylacetamidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert N,N’-Diphenylacetamidine into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of N,N’-Diphenylacetamidine include n-butyllithium, boron trichloride, and various Lewis-base donors. Reaction conditions typically involve heating the reaction mixture in solvents such as toluene or benzene .

Major Products Formed

Major products formed from the reactions of N,N’-Diphenylacetamidine include amidinolithium complexes and derivatives of 4,4-dihydroxy-2-methyl-3-phenyl-1,4-dihydro-1-aza-3-azonia-4-boratonaphthalene .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-Diphenylacetamidine include:

Uniqueness

N,N’-Diphenylacetamidine is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other amidines. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it valuable in research and industrial applications .

Properties

IUPAC Name

N,N'-diphenylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-11H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWIJUQLAFJNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060728
Record name Ethanimidamide, N,N'-diphenyl-
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Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-09-0
Record name N,N′-Diphenylethanimidamide
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Record name Ethanimidamide, N,N'-diphenyl-
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Record name N,N'-DIPHENYLACETAMIDINE
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Record name Ethanimidamide, N,N'-diphenyl-
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Record name Ethanimidamide, N,N'-diphenyl-
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Record name N,N'-diphenylacetamidine
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Record name N,N'-DIPHENYLACETAMIDINE
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Synthesis routes and methods

Procedure details

The N,N'-diphenylacetamidine which is prepared according to the above paragraph is then placed in a flask along with an acid scavenger comprising triethylamine using dimethylformamide as a solvent. The mixture is cooled to a temperature of 0° C. and maintained thereat while an equimolar amount of cyclohexanesulfenyl chloride is slowly added thereto dropwise. The temperature of the reaction will range from about 0° to about 10° C. with continuous stirring. Following the completion of the addition of the cyclohexanesulfenyl chloride, the reaction mixture is stirred for an additional period of 1 hour while allowing the temperature of the solution to reach room temperature. Following this, water is added and the organic layer which separates out is thereafter washed several times with water, dried over magnesium sulfate and subjected to vacuum to remove the dimethylformamide solvent. The resulting material will slowly crystallize and the crystals comprising N,N'-diphenyl-N-cyclohexylthioacetamidine will be recovered by filtration.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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